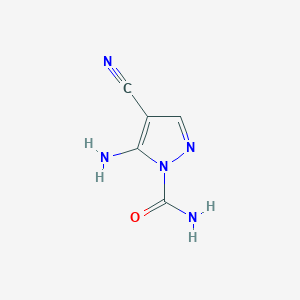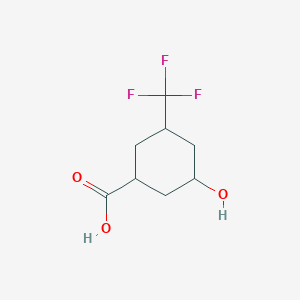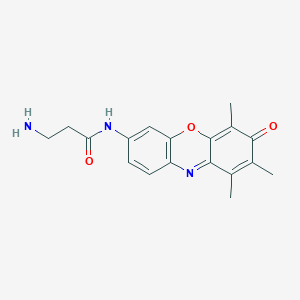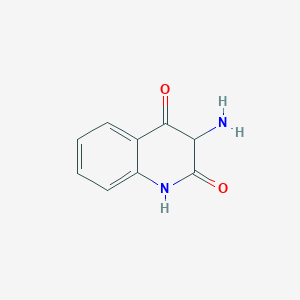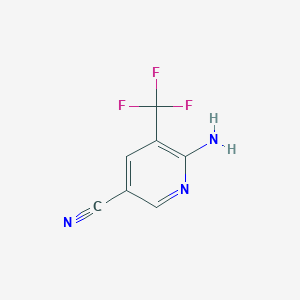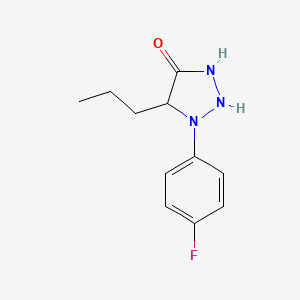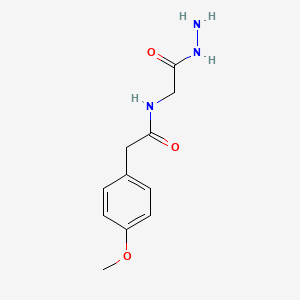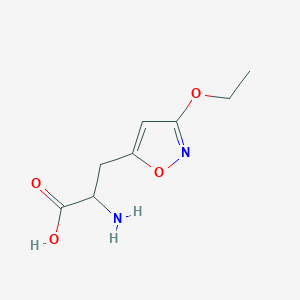
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features an isoxazole ring substituted with an ethoxy group at the 3-position and an amino group at the 2-position of the propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Amino Acid Backbone Formation: The final step involves the formation of the amino acid backbone through a Strecker synthesis or a similar method, where an aldehyde is reacted with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the carboxyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products may include ethoxyisoxazole carboxylic acids or aldehydes.
Reduction: Products may include ethoxyisoxazole alcohols or amines.
Substitution: Products may include various substituted isoxazole derivatives.
科学研究应用
2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The isoxazole ring and the amino acid backbone allow it to bind to these targets, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may have therapeutic effects.
相似化合物的比较
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid
Comparison:
- 2-Amino-3-(3-ethoxyisoxazol-5-yl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
- 2-Amino-3-(3-hydroxyisoxazol-5-yl)propanoic acid has a hydroxyl group instead of an ethoxy group, which may affect its solubility and hydrogen bonding capabilities.
- 2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid features a methyl group, which can impact its steric properties and interactions with molecular targets.
- 2-Amino-3-(3-methoxyisoxazol-5-yl)propanoic acid has a methoxy group, which can alter its electronic properties and reactivity.
属性
分子式 |
C8H12N2O4 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
2-amino-3-(3-ethoxy-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-2-13-7-4-5(14-10-7)3-6(9)8(11)12/h4,6H,2-3,9H2,1H3,(H,11,12) |
InChI 键 |
LOQLSKRDZOLQSN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NOC(=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



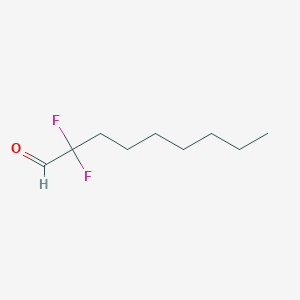
![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)
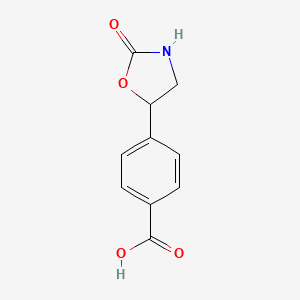
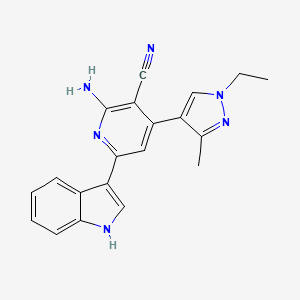
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
